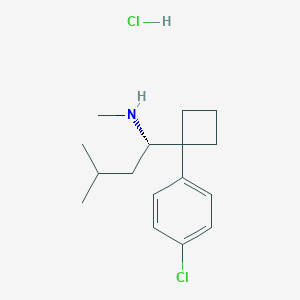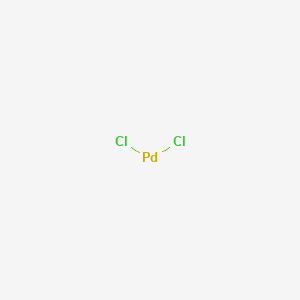
Chlorure de palladium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palladium(II) chloride, also known as palladium dichloride, is an inorganic compound composed of palladium and chlorine. It has a variety of uses, ranging from industrial applications to medical research. It is a white, crystalline solid that is soluble in water, alcohol, and other organic solvents. It is a strong oxidizing agent, and it is also used as a catalyst in organic synthesis. It is a common component of many laboratory experiments, and it is often used in the synthesis of organic compounds, such as pharmaceuticals.
Applications De Recherche Scientifique
Catalyse en synthèse organique
Le chlorure de palladium(II) est largement utilisé comme catalyseur en synthèse organique. Il facilite de nombreuses réactions chimiques, notamment :
- Réaction de couplage croisé de Buchwald-Hartwig : Cette réaction forme des liaisons carbone-azote et est essentielle à la synthèse de produits pharmaceutiques et de produits agrochimiques .
- Réaction de Heck : Elle est utilisée pour former des liaisons carbone-carbone entre les alcènes et les halogénures d’aryle ou de vinyle .
- Couplage de Hiyama : Cette réaction couple les halogénures d’aryle avec les organosilanes .
- Couplage de Negishi : Elle implique le couplage croisé de composés organozinciques avec des halogénures organiques .
- Couplage de Sonogashira : Une réaction puissante pour la formation de liaisons carbone-carbone entre les alcynes et les halogénures d’aryle ou de vinyle .
- Couplage de Stille : Cette réaction est utilisée pour synthétiser des molécules organiques complexes en couplant des composés organostanniqueques avec des électrophiles organiques .
- Couplage de Suzuki-Miyaura : C’est une réaction essentielle pour la formation de composés biaryliques, qui sont des structures fondamentales de nombreux produits pharmaceutiques .
Essai de résistance à la corrosion
Les solutions de chlorure de palladium(II) sont utilisées pour tester la résistance à la corrosion de l’acier inoxydable. Cette application est cruciale dans les industries où la durabilité et l’intégrité des matériaux sont primordiales .
Détection du monoxyde de carbone
Le chlorure de palladium(II) est utilisé dans les détecteurs de monoxyde de carbone. Sa capacité à absorber le monoxyde de carbone en fait un élément essentiel des dispositifs de sécurité .
Tatouage cosmétique en ophtalmologie
En ophtalmologie, le chlorure de palladium(II) est utilisé pour le tatouage cosmétique des leucomes de la cornée. Cette procédure permet d’améliorer l’apparence esthétique de l’œil
Mécanisme D'action
Target of Action
Palladium(II) chloride, also known as palladium dichloride, is a chemical compound with the formula PdCl2 . It is primarily used in palladium chemistry as a starting material for the synthesis of various palladium complexes . These complexes are often used as catalysts in organic synthesis . The primary targets of palladium(II) chloride are therefore the reactants in these synthesis reactions .
Mode of Action
Palladium(II) chloride interacts with its targets through a variety of mechanisms, depending on the specific reaction. For example, it can react with unsubstituted or alkyl-substituted cyclic ketones in the CO atmosphere to afford acyclic diesters and acyclic chloro-substituted monoesters . In another example, it reacts with N,N-dimethylallylamine in methanol to afford di-μ-chloro-bis(2-methoxy-3-N,N-dimethylaminopropyl)dipalladium(II) .
Biochemical Pathways
The biochemical pathways affected by palladium(II) chloride are largely dependent on the specific reactions it catalyzes. For instance, palladium(II) chloride has been used in the hydrodimerization of butadiene to form octa-2,7-dien-1-ol . In another example, it has been used in the synthesis of palladium complexes that show significant antioxidant activity and inhibit the enzyme glutathione S-transferase .
Pharmacokinetics
For instance, a study on a dinuclear palladium(II)-spermine chelate showed that palladium exhibited biphasic kinetics in serum, with a terminal half-life of 20.7 hours . The free palladium in serum ultrafiltrate showed a higher terminal half-life than platinum (35.5 versus 31.5 hours) . Palladium was distributed throughout most of the tissues except for the brain, with the highest values in the kidney, followed by the liver, lungs, ovaries, adipose tissue, and mammary glands .
Result of Action
The result of palladium(II) chloride’s action is the formation of various palladium complexes that can be used as catalysts in organic synthesis . These complexes can have a variety of effects, depending on their specific structures and the reactions they catalyze. For example, palladium(II) chloride has been used to synthesize palladium nanoparticles that showed remarkable catalytic activity in the Suzuki reaction under green conditions .
Action Environment
The action of palladium(II) chloride can be influenced by various environmental factors. For instance, the rate of reactions it catalyzes can be affected by the concentration of other reactants, the temperature, and the pH . Furthermore, palladium(II) chloride is known to be hygroscopic and has better solubility in cold water . Therefore, the storage and handling conditions can significantly impact its stability and efficacy .
Safety and Hazards
Palladium(II) chloride is considered hazardous. It may be corrosive to metals and harmful if swallowed. It may cause an allergic skin reaction and causes serious eye damage . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to wear personal protective equipment/face protection .
Orientations Futures
Palladium(II) chloride is a common starting point in the synthesis of other palladium compounds . Its use in the realm of bioorthogonal chemistry is promising yet often overlooked. This method exhibits high kinetic rates, rivaling those of the widely employed allylic and propargylic protecting groups . These insights provide the basis for the design of π-allylpalladium catalysts suited for selective uncaging within specific cellular environments, potentially enhancing targeted therapeutic applications .
Analyse Biochimique
Biochemical Properties
Palladium(II) chloride plays a significant role in the realm of bioorthogonal chemistry, particularly in the palladium-mediated uncaging reaction of allene substrates . This method exhibits high kinetic rates, rivaling those of the widely employed allylic and propargylic protecting groups .
Cellular Effects
Palladium(II) chloride has demonstrated cytotoxic activity towards prostate cancer cells (including PC-3) and human epithelial kidney cells . Its effects on cell function include changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Palladium(II) chloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it reacts with unsubstituted or alkyl-substituted cyclic ketones in the CO atmosphere to afford acyclic diesters and acyclic chloro-substituted monoesters .
Temporal Effects in Laboratory Settings
The effects of Palladium(II) chloride change over time in laboratory settings. Its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Palladium(II) chloride vary with different dosages in animal models . For example, certain palladium complexes have demonstrated stronger cytotoxic activity towards the said cell line in comparison with cisplatin .
Metabolic Pathways
Palladium(II) chloride is involved in various metabolic pathways, interacting with enzymes or cofactors . It also affects metabolic flux or metabolite levels .
Transport and Distribution
Palladium(II) chloride is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
It is known that it can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Palladium(II) chloride can be achieved through the reaction of Palladium metal with hydrochloric acid or chlorine gas. Another method involves the reaction of Palladium(II) acetate with hydrochloric acid. The latter method is preferred as it yields a higher purity of the product.", "Starting Materials": ["Palladium(II) acetate", "hydrochloric acid"], "Reaction": ["1. Add Palladium(II) acetate to a round-bottom flask.", "2. Add a sufficient amount of hydrochloric acid to the flask to dissolve the Palladium(II) acetate completely.", "3. Heat the mixture to 70-80°C and stir for 2-3 hours.", "4. Allow the mixture to cool to room temperature.", "5. Filter the mixture to remove any impurities.", "6. Concentrate the filtrate to yield solid Palladium(II) chloride.", "7. Wash the solid with cold water to remove any remaining impurities.", "8. Dry the Palladium(II) chloride in a desiccator."] } | |
Numéro CAS |
7647-10-1 |
Formule moléculaire |
Cl2Pd |
Poids moléculaire |
177.32 g/mol |
Nom IUPAC |
palladium(2+);dichloride |
InChI |
InChI=1S/2ClH.Pd/h2*1H;/q;;+2/p-2 |
Clé InChI |
PIBWKRNGBLPSSY-UHFFFAOYSA-L |
SMILES |
Cl[Pd]Cl |
SMILES canonique |
[Cl-].[Cl-].[Pd+2] |
Color/Form |
Red rhombic crystals; hygroscopic Brown to brownish violet powde |
Densité |
4 at 64 °F (NTP, 1992) - Denser than water; will sink 4.0 g/cu cm |
melting_point |
934 °F (DECOMP) (NTP, 1992) 678-680 °C |
Autres numéros CAS |
7647-10-1 |
Description physique |
Palladium chloride appears as dark brown crystals. (NTP, 1992) Liquid, Other Solid; Water or Solvent Wet Solid Red or brown hygroscopic solid; [HSDB] Dark brown crystalline powder; Insoluble in water; [MSDSonline] |
Pictogrammes |
Corrosive; Acute Toxic; Irritant; Environmental Hazard |
Numéros CAS associés |
10038-97-8 (dihydrate) |
Solubilité |
Soluble (NTP, 1992) Sol in water, ethanol, acetone Readily soluble in hydrochloric acid and solutions of alkali metal chlorides |
Synonymes |
palladium chloride palladium chloride dihydrate palladium dichloride palladium dichloride dihydrate PdCl2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



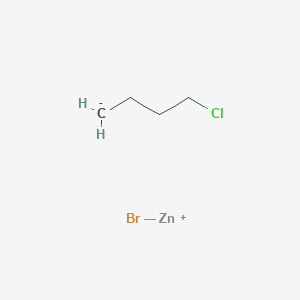
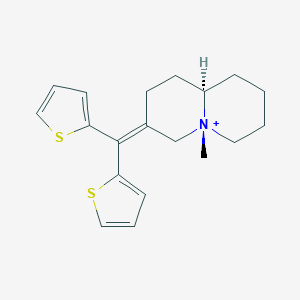
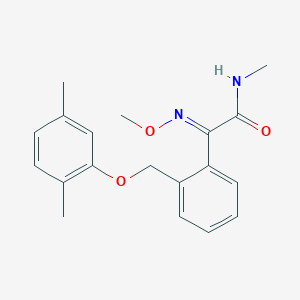
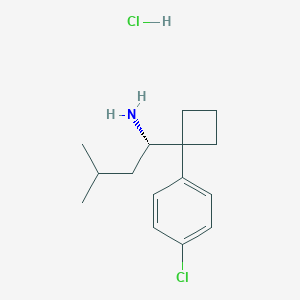
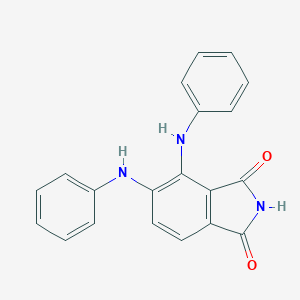
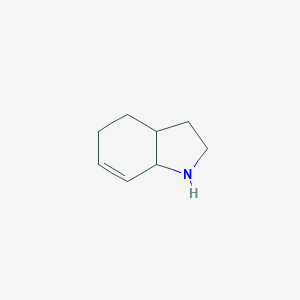
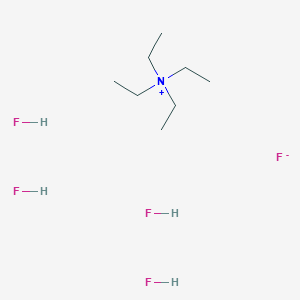


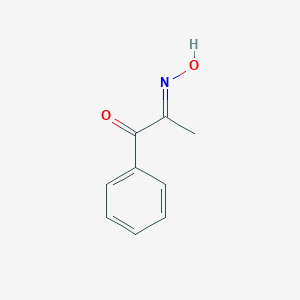
![1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol](/img/structure/B129188.png)

